molecular formula C14H22O4S B2887606 6-(Benzyloxy)hexyl methanesulfonate CAS No. 170656-31-2

6-(Benzyloxy)hexyl methanesulfonate

Cat. No.: B2887606
CAS No.: 170656-31-2
M. Wt: 286.39
InChI Key: IZXSODCTKRBSNH-UHFFFAOYSA-N
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Description

6-(Benzyloxy)hexyl methanesulfonate is an organic compound with the molecular formula C14H22O4S. It is characterized by a benzyloxy group attached to a hexyl chain, which is further bonded to a methanesulfonate group. This compound is often used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)hexyl methanesulfonate typically involves the reaction of 6-(benzyloxy)hexanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely, ensuring consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)hexyl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Products include substituted hexyl derivatives depending on the nucleophile used.

    Oxidation: Products include benzaldehyde or benzoic acid.

    Reduction: Products include benzyl alcohol.

Scientific Research Applications

6-(Benzyloxy)hexyl methanesulfonate is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)hexyl methanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, facilitating the substitution by various nucleophiles. This property makes it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 6-(Benzyloxy)hexyl bromide
  • 6-(Benzyloxy)hexyl chloride
  • 6-(Benzyloxy)hexyl tosylate

Uniqueness

Compared to similar compounds, 6-(Benzyloxy)hexyl methanesulfonate is unique due to its superior leaving group ability, which enhances its reactivity in nucleophilic substitution reactions. This makes it more efficient and versatile in various synthetic applications .

Properties

IUPAC Name

6-phenylmethoxyhexyl methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O4S/c1-19(15,16)18-12-8-3-2-7-11-17-13-14-9-5-4-6-10-14/h4-6,9-10H,2-3,7-8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXSODCTKRBSNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCCCCCOCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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